N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide
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Overview
Description
N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is a synthetic organic compound characterized by its unique chemical structure It contains a fluorophenoxy group, an oxolan-2-ylmethoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthetic route may involve the following steps:
Preparation of 4-(oxolan-2-ylmethoxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with oxirane in the presence of a base.
Formation of 4-(oxolan-2-ylmethoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride.
Coupling with 2-(4-fluorophenoxy)acetohydrazide: The acyl chloride is reacted with 2-(4-fluorophenoxy)acetohydrazide to form the final product.
Industrial Production Methods
Industrial production of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The benzohydrazide moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide
Uniqueness
N’-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c21-15-5-9-17(10-6-15)28-13-19(24)22-23-20(25)14-3-7-16(8-4-14)27-12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLWQKYYDJGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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